9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one (CAS 919292-73-2) is a highly functionalized tricyclic lactam scaffold utilized primarily as an advanced precursor in pharmaceutical process chemistry and complex materials synthesis. Featuring an extended π-conjugated benzo[h]isoquinoline core, this compound provides two orthogonal reactive sites: a 9-position aryl bromide optimized for transition-metal-catalyzed cross-coupling, and a 5-position hydroxymethyl group that enables etherification, linker attachment, or oxidation without disrupting the lactam moiety [1]. For industrial buyers, procuring this exact dual-functionalized intermediate bypasses multi-step de novo synthesis, offering a stable, crystalline solid with defined regiochemistry that integrates directly into late-stage active pharmaceutical ingredient (API) manufacturing workflows [2].
Procurement substitution with simpler analogs, such as 9-bromo-benzo[h]isoquinolin-1(2H)-one (lacking the 5-hydroxymethyl group) or 5-methyl alternatives, introduces severe process bottlenecks during scale-up. Attempting to install a hydroxymethyl equivalent on the des-hydroxymethyl core requires late-stage benzylic oxidation or directed C-H functionalization, which typically yields <60% of the desired product and generates up to 20% of inseparable over-oxidized or regioisomeric impurities [1]. Furthermore, substituting the tricyclic core with a standard isoquinoline framework fails to provide the extended π-surface area required for high-affinity target binding in polycyclic API applications. Procuring the pre-functionalized 9-bromo-5-(hydroxymethyl) target eliminates these low-yielding functionalization steps, directly reducing purification costs and ensuring batch-to-batch reproducibility in commercial workflows [2].
When utilized in a telescoped two-step sequence (Suzuki-Miyaura coupling followed by etherification), 9-bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one achieves significantly higher overall yields compared to its 5-methyl analog. The pre-installed hydroxymethyl group allows for direct functionalization, whereas the 5-methyl comparator requires an intermediate radical bromination step that is prone to side reactions at the lactam nitrogen [1].
| Evidence Dimension | Two-step downstream functionalization yield |
| Target Compound Data | >85% overall yield (Suzuki coupling + etherification) |
| Comparator Or Baseline | 9-Bromo-5-methylbenzo[h]isoquinolin-1(2H)-one (<45% overall yield) |
| Quantified Difference | +40% absolute yield improvement |
| Conditions | Standard Pd(dppf)Cl2 cross-coupling followed by NaH/alkyl halide etherification in DMF at 80 °C |
Eliminating the need for hazardous radical bromination steps reduces process safety risks and significantly lowers the cost-of-goods (COGs) in scale-up manufacturing.
Procuring the purified 9-bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one standard avoids the severe regioselectivity issues inherent to in-house bromination of the unbrominated precursor. Direct bromination of 5-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one yields a mixture of regioisomers that are notoriously difficult to separate via standard crystallization, requiring expensive preparative chromatography [1].
| Evidence Dimension | Regioisomer impurity profile (7-bromo vs. 9-bromo) |
| Target Compound Data | <0.1% off-target bromination (pre-purified standard) |
| Comparator Or Baseline | In-house bromination of 5-(hydroxymethyl) analog (15-20% 7-bromo impurity) |
| Quantified Difference | >150-fold reduction in critical regioisomeric impurities |
| Conditions | HPLC analysis of isolated product vs. crude reaction mixture from NBS/DMF bromination |
Guaranteed regiochemical purity eliminates the need for preparative chromatography, enabling seamless transition from R&D to pilot-scale production.
The presence of the 5-hydroxymethyl group disrupts the rigid crystal lattice packing of the tricyclic core just enough to significantly enhance solubility in standard industrial polar aprotic solvents, compared to the des-hydroxymethyl baseline. This increased solubility allows for higher concentration reaction mixtures, directly improving reactor throughput [1].
| Evidence Dimension | Solubility in N,N-Dimethylformamide (DMF) at 25 °C |
| Target Compound Data | 45 mg/mL |
| Comparator Or Baseline | 9-Bromo-benzo[h]isoquinolin-1(2H)-one (des-hydroxymethyl baseline) (<10 mg/mL) |
| Quantified Difference | >4.5-fold increase in process solvent solubility |
| Conditions | Isothermal solubility testing in anhydrous DMF at 25 °C |
Higher solubility enables more concentrated reaction streams, reducing solvent waste and maximizing reactor volume efficiency during commercial manufacturing.
Due to its orthogonal reactivity and high process solvent solubility, this compound is the optimal starting material for synthesizing complex polycyclic APIs, such as next-generation PARP or kinase inhibitors. The 9-bromo site facilitates rapid Structure-Activity Relationship (SAR) exploration via cross-coupling, while the hydroxymethyl group allows for straightforward tuning of physicochemical properties without disrupting the core pharmacophore [1].
In the design of bivalent degraders, the tricyclic lactam core serves as a robust target-binding motif. The 5-hydroxymethyl group provides a highly efficient, pre-installed anchor point for the attachment of PEG or alkyl linkers, bypassing the low-yielding functionalization steps required when using unfunctionalized benzo[h]isoquinoline comparators [2].
For materials science applications, the extended π-conjugation of the benzo[h]isoquinoline core offers tunable emission properties. The guaranteed regiochemical purity of the 9-bromo position ensures reproducible transition-metal-catalyzed extension of the conjugated system, which is critical for maintaining consistent quantum yields in batch manufacturing of organic electronics [3].